5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C18H22O4. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 3,4,7-trimethyl-1-benzopyran-2-one with 3,3-dimethyl-2-oxobutyric acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,3-Dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one
- Ethyl 5-(3,3-Dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific structural features and the presence of the 3,3-dimethyl-2-oxobutoxy group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C18H22O4/c1-10-7-13(21-9-15(19)18(4,5)6)16-11(2)12(3)17(20)22-14(16)8-10/h7-8H,9H2,1-6H3 |
InChI Key |
WADWDCTUKOOASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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